Rutacridone
Description
Overview of Rutacridone as a Dihydrofuroacridone Alkaloid
This compound is classified as a dihydrofuroacridone alkaloid, a specific type of nitrogen-containing heterocyclic compound. Its chemical formula is C₁₉H₁₇NO₃, and it has a molecular weight of 307.3 g/mol . nih.govnaturalproducts.net The compound is characterized by a furoacridone skeleton, featuring a hydroxyl group, a methyl group, and an epoxide moiety, which influences its reactivity and biological activity. ontosight.ai
This compound is predominantly found in plant species belonging to the Rutaceae family, particularly in Ruta graveolens L., commonly known as common rue or garden rue. nih.govepharmacognosy.commedkoo.commedchemexpress.comchemfaces.commedchemexpress.comresearchgate.netacademicjournals.orgjetir.org It is recognized as the main alkaloid in tissue cultures of Ruta graveolens L., specifically in strains like R-19 and R-20. nih.govmedkoo.commedchemexpress.commedchemexpress.comnih.govthieme-connect.com The presence of the dihydrofuroacridone ring system is a defining characteristic of this compound and its derivatives. thieme-connect.com
Key chemical and physical properties of this compound include:
| Property | Value | Source |
| Chemical Formula | C₁₉H₁₇NO₃ | nih.govnaturalproducts.net |
| Molecular Weight | 307.3 g/mol (or 307.34) | medkoo.commedchemexpress.com |
| CAS No. | 17948-33-3 | medkoo.commedchemexpress.comchemfaces.commedchemexpress.com |
| Melting Point | 161 °C | |
| Appearance | Solid powder | medkoo.com |
| PubChem CID | 5281849 | nih.gov |
| Super Class | Organoheterocyclic compounds | naturalproducts.net |
| Class | Quinolines and derivatives | naturalproducts.net |
| Sub Class | Benzoquinolines | naturalproducts.net |
| Direct Parent | Acridones | naturalproducts.net |
| NP Classification | Alkaloids, Anthranilic acid alkaloids, Acridone (B373769) alkaloids | naturalproducts.net |
Significance of this compound in Natural Product Chemistry
This compound holds significant importance in natural product chemistry due to its classification as an alkaloid and its diverse biological activities. Natural products, including alkaloids, are a crucial source for potential drug leads, offering unique structural diversity compared to synthetic compounds. nih.gov
The biosynthesis of this compound has been a subject of extensive research. It is biosynthesized through specific pathways involving precursor amino acids. Anthranilic acid is specifically incorporated into ring A of this compound. nih.govresearchgate.netthieme-connect.com Carbon-13 labeling experiments have indicated that ring C of the acridone alkaloid this compound is acetate-derived, with an aminobenzophenone derivative serving as a probable intermediate in the biosynthetic pathway. rsc.org The N-methyl group of this compound is provided by L-methionine, and N-methylanthranilic acid acts as an excellent precursor. nih.govthieme-connect.comthieme-connect.com Microsomes from Ruta graveolens cells catalyze the condensation of 1,3-dihydroxy-N-methylacridone and isopentenylpyrophosphate or dimethylallylpyrophosphate, leading to this compound in the presence of NADPH and oxygen. capes.gov.br
This compound, along with other acridone alkaloids, exhibits a broad spectrum of biological activities. academicjournals.orgjetir.orgthieme-connect.commdpi.comijsrr.orgnih.govmjaabu.comwjpmr.com These activities include potential anticancer, antimicrobial, anti-inflammatory, and antiparasitic properties. academicjournals.orgjetir.orgmdpi.comijsrr.orgnih.govmjaabu.com For instance, this compound has shown efficiency against the promastigote form of Leishmania parasites. mdpi.com Its mode of action primarily involves the modulation of biochemical pathways within cellular systems, which may include interference with DNA, impact on enzymatic activity, or interaction with cellular receptors.
Historical Context of this compound Research
The study of this compound is intertwined with the broader history of natural product isolation and characterization. Alkaloids, as a class of natural products, have been investigated for centuries due to their potent biological effects and presence in medicinal plants. nih.govscribd.com
This compound was first isolated as a dihydrofuranoacridone derivative from the roots of Ruta graveolens L. (Rutaceae). thieme-connect.com Early research in the 1960s, such as the work by Reisch, Szendrei, Minker, and Novák in 1967, contributed to its initial identification. medkoo.comthieme-connect.com Subsequent studies focused on elucidating its chemical structure and understanding its biosynthesis. nih.govepharmacognosy.commedkoo.comnih.govthieme-connect.comresearchgate.netthieme-connect.comrsc.orgcapes.gov.br For example, investigations in the early 1980s explored the biosynthesis of this compound in tissue cultures of Ruta graveolens L., identifying precursors like anthranilic acid and L-methionine. nih.govnih.govthieme-connect.comresearchgate.netthieme-connect.com The N-methylation step in its biosynthesis was also investigated during this period. nih.govthieme-connect.com The development of cell-free extracts from Ruta graveolens cell cultures further facilitated the study of this compound formation. capes.gov.brwikipedia.org
The historical research laid the groundwork for understanding this compound's place within the acridone alkaloid family and its potential as a bioactive compound.
Current Research Trends and Future Perspectives on this compound
Current research on this compound continues to explore its chemical properties, biosynthesis, and potential applications, often focusing on its derivatives and synthetic pathways. researchgate.netresearchgate.netnih.gov There is ongoing interest in understanding its mechanisms of action at a molecular level.
One significant trend is the investigation of this compound derivatives and their modified biological activities. For instance, this compound epoxide, a derivative, has been studied for its potential cytotoxic effects against certain cancer cell lines and its ability to interact with biological systems like enzymes and DNA. ontosight.ai The absolute stereochemistry of this compound and its epoxide derivative has been determined through techniques like CD and NMR analysis. researchgate.net
Synthetic approaches to this compound and its analogs are also a key area of research. While early syntheses yielded low yields, newer methods, such as those utilizing basic anion exchange resins, have shown improved efficiency in producing this compound and its isomers. thieme-connect.com This focus on synthesis aims to create a wider range of acridone-based compounds for further evaluation. mdpi.com
Future perspectives for this compound research include:
Further exploration of structural diversity: The structural diversity of acridone and quinoline (B57606) alkaloids in Ruta graveolens warrants continued investigation. researchgate.net
Elucidation of mechanisms of action: Despite known biological activities, a deeper understanding of the precise mechanisms by which this compound and its derivatives exert their effects is needed. ontosight.ainih.gov
Development of new potential biocides: Research aims to develop new biocides based on this compound's structure, focusing on analogs without mutagenicity, to understand structure-activity relationships. researchgate.net
Comprehensive toxicological evaluations: While pharmacological research has progressed, further in vitro and in vivo animal studies are required for comprehensive toxicological evaluations before any future clinical studies. nih.gov
Exploration of other pharmacological activities: Beyond well-studied areas like antimicrobial and anticancer activities, there is potential for more research into its effects on the nervous and cardiovascular systems. nih.govdovepress.com
The ongoing research into this compound and its derivatives highlights their continued relevance as subjects of study in drug discovery and natural product chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-hydroxy-11-methyl-2-prop-1-en-2-yl-1,2-dihydrofuro[2,3-c]acridin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-10(2)15-8-12-16(23-15)9-14(21)17-18(12)20(3)13-7-5-4-6-11(13)19(17)22/h4-7,9,15,21H,1,8H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHAGACMCMQYSNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CC2=C(O1)C=C(C3=C2N(C4=CC=CC=C4C3=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40939229 | |
| Record name | 5-Hydroxy-11-methyl-2-(prop-1-en-2-yl)-1,11-dihydrofuro[2,3-c]acridin-6(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40939229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Rutacridone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033852 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
17948-33-3 | |
| Record name | (-)-1,11-Dihydro-5-hydroxy-11-methyl-2-(1-methylethenyl)furo[2,3-c]acridin-6(2H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17948-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rutacridone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017948333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxy-11-methyl-2-(prop-1-en-2-yl)-1,11-dihydrofuro[2,3-c]acridin-6(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40939229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RUTACRIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BLJ6T7UY0D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Rutacridone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033852 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
161 - 162 °C | |
| Record name | Rutacridone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033852 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Isolation and Biosynthesis of Rutacridone
Isolation from Natural Sources
The primary methods for obtaining rutacridone involve its extraction from plant materials and cultivation through biotechnological approaches.
Ruta graveolens L. (Rue) as a Primary Source
The plant species Ruta graveolens L., commonly known as rue, is a principal natural source of this compound. researchgate.netijnrd.org This perennial herb, belonging to the Rutaceae family, has been found to contain a variety of acridone (B373769) alkaloids, with this compound being a notable constituent. ijnrd.orgwjpmr.com The compound, along with related structures like this compound epoxide and gravacridondiol, has been successfully isolated from the roots of R. graveolens. ijnrd.orgnih.gov
Other Plant Species in the Rutaceae Family
While Ruta graveolens is a major source, this compound and other acridone alkaloids are found in approximately 20 genera within the Rutaceae family. core.ac.uk One such example is Boenninghausenia albiflora. medchemexpress.com The co-occurrence of acridone and furoquinoline alkaloids is a common characteristic of many species within this plant family. core.ac.uk
Role of Tissue and Cell Cultures in this compound Production
Plant tissue and cell culture techniques have emerged as a significant alternative for the production of this compound. researchgate.net Callus and suspension cultures of Ruta graveolens, particularly strain R-19, have been shown to produce this compound as the main alkaloid. nih.govcnjournals.com This in vitro method allows for the controlled production of the compound, independent of environmental factors that affect whole plants. researchgate.net Studies have demonstrated that cell suspension cultures of R. graveolens can be utilized to investigate and even enhance the production of this compound and other bioactive compounds. researchgate.netcore.ac.uk
Biosynthetic Pathways
The formation of this compound within the plant involves a series of complex biochemical reactions, which have been elucidated through precursor incorporation studies.
Precursor Incorporation Studies
Scientific investigations into the biosynthesis of this compound have utilized labeled compounds to trace the metabolic pathways. These studies have been instrumental in identifying the key building blocks of the this compound molecule.
A fundamental discovery in understanding this compound biosynthesis is the role of anthranilic acid. epharmacognosy.com Research has definitively shown that anthranilic acid is specifically incorporated to form ring A of the this compound structure. nih.govresearchgate.net Further studies with cell suspension cultures of Ruta graveolens have demonstrated that N-methylanthranilic acid is an excellent precursor for this compound. nih.govthieme-connect.com In fact, N-methylanthranilic acid can be trapped in short-term experiments after feeding the cultures with anthranilic acid, indicating that N-methylation is an early step in the pathway. nih.govebi.ac.uk This N-methylation step, catalyzed by cell-free extracts, utilizes S-adenosyl-L-methionine as the methyl donor. ebi.ac.uk
| Precursor Fed | Intermediate/Product | Plant System | Key Finding |
| Anthranilic Acid | This compound (Ring A) | Ruta graveolens tissue cultures | Anthranilic acid is a specific precursor for ring A. nih.gov |
| [¹³C]Acetate | This compound (Ring C) | Ruta graveolens cell cultures | Ring C is derived from acetate (B1210297). rsc.org |
| L-Methionine | This compound (N-methyl group) | Ruta graveolens cell suspension cultures | Provides the N-methyl group. nih.gov |
| N-Methylanthranilic Acid | This compound | Ruta graveolens cell suspension cultures | Excellent precursor for this compound. nih.govthieme-connect.com |
| 1,3-dihydroxy-N-methylacridone and Isopentenylpyrophosphate | This compound | Cell-free extracts of Ruta graveolens | Demonstrates the prenylation and cyclization steps. core.ac.ukcapes.gov.br |
L-Methionine as the Source of N-Methyl Group
Enzymatic Mechanisms in this compound Biosynthesis
The assembly of this compound is catalyzed by a series of specific enzymes that orchestrate the condensation and modification of the precursor molecules. ebi.ac.ukfrontiersin.org
Acridone synthase (ACS) is the key enzyme that catalyzes the condensation reaction at the heart of acridone alkaloid biosynthesis. frontiersin.orgnih.gov This enzyme, a type III polyketide synthase (PKS), facilitates the iterative condensation of one molecule of N-methylanthraniloyl-CoA with three molecules of malonyl-CoA. nih.govresearchgate.net The resulting polyketide intermediate then undergoes cyclization reactions, including a Claisen condensation, to form the foundational acridone scaffold, specifically 1,3-dihydroxy-N-methylacridone. frontiersin.orgresearchgate.netfrontiersin.org This product is the direct precursor to more complex acridones like this compound. frontiersin.orgfrontiersin.org While sharing a high degree of sequence homology with chalcone (B49325) synthase (CHS), another type III PKS, ACS exhibits distinct substrate specificity, preferentially utilizing the bulky N-methylanthraniloyl-CoA as a starter unit, a substrate not readily accepted by CHS. frontiersin.orgresearchgate.netresearchgate.net
Methyltransferases play a pivotal role in the initial stages of the this compound biosynthetic pathway. Specifically, anthranilate N-methyltransferase (ANMT) is the enzyme responsible for the N-methylation of anthranilic acid to form N-methylanthranilic acid. researchgate.netwikipedia.orguni-marburg.de This reaction utilizes S-adenosyl-L-methionine (SAM) as the methyl donor. ebi.ac.ukwikipedia.org The activity of ANMT is a critical branch-point, diverting anthranilate from primary metabolism into the dedicated pathway for acridone alkaloid synthesis. researchgate.net Cell-free extracts from Ruta graveolens cultures have demonstrated this enzymatic activity, which shows optimal function at a pH of 8.2 and is not dependent on Mg2+ for its activity. ebi.ac.uk The characterization of ANMT from Ruta graveolens has shown it to be a homodimer with a narrow substrate specificity for anthranilate. nih.gov
C-N Bond Formation and C-Ring Cyclization
The formation of the characteristic tricyclic acridone core of this compound involves a series of enzymatic reactions culminating in the formation of C-N and C-C bonds to assemble the final ring system. The key enzyme orchestrating this process is Acridone Synthase (ACS), a type III polyketide synthase. researchgate.netnih.govfrontiersin.org
Genetic and Molecular Aspects of Biosynthesis
The biosynthesis of this compound is governed by specific genes encoding the necessary enzymes. Research in Ruta graveolens has led to the identification and characterization of key molecular components of this pathway.
A pivotal enzyme at the start of the pathway is Anthranilate N-methyltransferase (ANMT) . nih.govwikipedia.orgresearchgate.net This enzyme catalyzes the methylation of anthranilate to form N-methylanthranilic acid, using S-adenosyl-L-methionine as the methyl donor. ebi.ac.uk This N-methylation is a critical, pathway-specific reaction, effectively diverting anthranilate from primary metabolism (like tryptophan biosynthesis) into the secondary metabolic pathway of acridone alkaloid production. nih.govebi.ac.uknih.gov The ANMT from Ruta graveolens shows high specificity for anthranilate and is expressed in various plant organs, particularly the flower and root. nih.gov
The central enzyme in the formation of the acridone nucleus is Acridone Synthase (ACS) , a type III polyketide synthase. nih.govnih.govebi.ac.uk Molecular cloning from elicited Ruta graveolens cell cultures has identified two distinct cDNAs encoding this enzyme, ACS1 and ACS2. researchgate.net ACS catalyzes the condensation of N-methylanthraniloyl-CoA with three units of malonyl-CoA to produce 1,3-dihydroxy-N-methylacridone. nih.govfrontiersin.orgnih.gov
While ACS shares significant sequence homology (around 74-75%) with Chalcone Synthase (CHS), the key enzyme in flavonoid biosynthesis, it possesses distinct substrate specificity. researchgate.netmdpi.com Unlike CHS, which cannot accept the bulky N-methylanthraniloyl-CoA as a starter, ACS is specifically adapted for this substrate. researchgate.netnih.gov This specificity ensures the dedicated production of acridone alkaloids. researchgate.net However, recombinant ACS has been shown to have a low level of side activity with 4-coumaroyl-CoA, the preferred substrate for CHS. researchgate.net
Factors Influencing this compound Accumulation in Plants and Cell Cultures
The production and accumulation of this compound in Ruta graveolens plants and in vitro cell cultures are influenced by a variety of internal and external factors. These include elicitors, light, hormones, and culture medium composition.
Elicitation: The synthesis of acridone alkaloids can be stimulated by treating cell cultures with elicitors, which are compounds that trigger defense responses in plants. Fungal elicitors have been shown to enhance the production of these alkaloids in dark-cultured Ruta cells. nih.gov Specifically, chitosan (B1678972) has been identified as an elicitor for the production of this compound epoxide. phcogrev.comnih.gov However, some studies have noted that while elicitors like yeast suspensions can increase the accumulation of this compound epoxides up to 100-fold, they may not cause a corresponding increase in this compound itself. scispace.com
Light: Light is a significant regulatory factor, often acting in opposition to acridone alkaloid synthesis. In Ruta graveolens cell cultures, continuous irradiation with white light leads to a decrease in both the transcript abundance and the specific activity of Acridone Synthase (ACS). nih.gov This is in stark contrast to flavonoid synthesis, which is induced by light. nih.gov This differential regulation suggests that light directs metabolic flux towards flavonoids at the expense of acridone alkaloids.
Hormones and Culture Conditions: The composition of the culture medium, including phytohormones, plays a crucial role. This compound is the main alkaloid found in tissue cultures of Ruta graveolens. nih.govmedkoo.com Studies have shown that high concentrations of sucrose (B13894) and low levels of nitrogen and phosphate (B84403) can stimulate the accumulation of alkaloids. nih.gov Conversely, adding these minerals at standard concentrations for cell culture media can largely suppress alkaloid accumulation. nih.gov
The following table summarizes the key factors known to influence the accumulation of this compound and related acridone alkaloids.
| Factor | Specific Agent/Condition | Plant/Culture System | Observed Effect | Reference(s) |
| Biotic Elicitor | Fungal Elicitors | Ruta graveolens cell cultures | Transient increase in ACS transcript and activity; enhanced alkaloid production. | nih.gov |
| Chitosan | Ruta graveolens cell cultures | Increased production of this compound epoxide. | phcogrev.comnih.gov | |
| Yeast suspension / Dead Rhodotorula rubra cells | Ruta graveolens suspension cultures | Increased accumulation of this compound epoxide and hydroxythis compound epoxide; no effect on this compound. | scispace.com | |
| Abiotic Factor | Light (continuous white) | Ruta graveolens cell cultures | Decreased ACS transcript abundance and polypeptide levels. | nih.gov |
| Nutrient | High Sucrose | General cell cultures | Stimulated accumulation of alkaloids. | nih.gov |
| Nutrient | Low Nitrogen/Phosphate | General cell cultures | Stimulated accumulation of alkaloids. | nih.gov |
Pharmacological and Biological Activities of Rutacridone and Its Analogs
Anticancer Properties
Acridone (B373769) alkaloids have demonstrated notable antitumor activities, including the dose-dependent inhibition of cancer cell proliferation, induction of cell cycle arrest, and the triggering of apoptosis (programmed cell death). researchgate.net
Rutacridone and its analogs have been evaluated for their cytotoxic (cell-killing) effects against various human cancer cell lines. The cytotoxic potency of these furacridone alkaloids often correlates with their lipid solubility. nih.gov Studies have demonstrated that these compounds can inhibit the growth of multiple cancer cell lines. researchgate.net
For instance, a series of furanoacridones isolated from Ruta graveolens were tested against human HeLa (cervical cancer), MCF7 (breast cancer), and A431 (skin cancer) cell lines. nih.gov In these studies, the acridone alkaloid arborinine (B190305) was found to be highly effective at inhibiting the proliferation of all three cell lines. nih.gov Further investigations into furanoacridone analogs on a panel of breast cancer cell lines revealed significant antiproliferative effects. iiarjournals.org One analog, isogravacridone chlorine (IGC), was particularly potent against the MDA-MB-231 triple-negative breast cancer cell line. iiarjournals.orgthieme-connect.com The epoxide derivative, this compound epoxide, has also been noted for its cytotoxic potential against certain cancer cell lines. ontosight.ai
| Compound/Analog | Cancer Cell Line | Reported Activity | IC₅₀ Value |
|---|---|---|---|
| Isogravacridone chlorine (IGC) | MDA-MB-231 (Breast) | Marked antiproliferative effect | 2.27 μM iiarjournals.org |
| Arborinine | HeLa, MCF7, A431 | Inhibited proliferation nih.gov | Not specified |
| This compound Epoxide | Various cancer cells | Cytotoxic effects noted ontosight.ai | Not specified |
| Furanoacridones | HeLa, MCF7, A431 | Cytotoxic effects nih.gov | Not specified |
A primary mechanism behind the anticancer activity of this compound and related alkaloids is their ability to interfere with DNA. ontosight.ai These compounds can penetrate living cells and bind to DNA-containing organelles such as the cell nucleus. researchgate.net This interaction can disrupt essential cellular processes. For example, some benzo[c]phenanthridine (B1199836) alkaloids, which are structurally related, can bind to DNA stoichiometrically and are used as fluorescent probes for DNA in living cells. researchgate.net
The interaction of these alkaloids with DNA is a key aspect of their biological action. ontosight.aiacs.org this compound itself is considered a promutagen, meaning it can be converted into a mutagenic substance. nih.gov Research has shown that liver enzymes metabolize this compound into this compound epoxide, which is a direct-acting mutagen that can interact with cellular DNA. nih.gov
The biological effects of this compound are also linked to its impact on the activity of critical cellular enzymes. ontosight.ai A significant target for these compounds is the class of enzymes known as DNA topoisomerases, which are essential for cell proliferation and are a key target for many anticancer drugs. dovepress.com
Constituents from the methanolic extract of Ruta graveolens, the plant source for this compound, have demonstrated strong inhibitory activity against topoisomerase I. dovepress.com One compound from the extract showed complete inhibition of the formation of the DNA-enzyme complex at a concentration of 10 μM. dovepress.com By inhibiting topoisomerase, these alkaloids can prevent the proper replication and repair of DNA in cancer cells, leading to cell death. Furthermore, studies on the metabolism of this compound have shown that it is converted by liver enzymes into its active epoxide form, highlighting the interaction between the compound and metabolic enzyme systems. nih.gov
The mode of action for this compound may also involve the modulation of cellular receptors. Cell surface receptors are crucial for transmitting signals from the extracellular environment into the cell, controlling processes like growth, differentiation, and immune responses. nih.gov The T-cell receptor (TCR) complex, for example, is composed of multiple protein subunits that work together to recognize antigens and initiate a signaling cascade. nih.gov
Signal transduction by such receptors is a tightly regulated process. plos.org The binding of a ligand to a receptor can cause a conformational change or receptor clustering, which perturbs the balance of kinase and phosphatase activity, leading to signal initiation. nih.govnih.gov For instance, the segregation of the phosphatase CD45 away from the TCR upon ligand binding is thought to be a key step in T-cell activation. nih.gov While specific studies detailing this compound's direct interaction with a particular receptor are limited, its ability to modulate biochemical pathways suggests it could potentially influence receptor function through allosteric interactions or by affecting downstream signaling components. researchgate.net
Impact on Enzymatic Activity
Antimicrobial Activities
In addition to anticancer research, this compound and its derivatives have been investigated for their antimicrobial properties.
This compound and its analogs, particularly this compound epoxide, have demonstrated significant antifungal properties. thieme-connect.com Research has shown that this compound epoxide possesses potent fungicidal activity against a range of agriculturally important plant pathogenic fungi. usda.govresearchgate.net
Bioassay-guided studies of extracts from Ruta graveolens roots identified this compound epoxide as a powerful antifungal agent. usda.govresearchgate.net Its activity was found to be significantly higher than that of commercial fungicides like captan (B1668291) and benomyl (B1667996) against several fungal species. researchgate.net Similarly, acridone epoxide showed stronger antifungal effects against Colletotrichum species than the fungicides carbendazim (B180503) and benomyl. dovepress.com The production of these acridone epoxides in plant callus cultures has been observed to increase following fungal infection, which suggests they may function as phytoalexins—antimicrobial compounds produced by plants in response to pathogens. thieme-connect.com An extract containing this compound also showed marked activity against the phytopathogenic mold Cladosporium cucumerinum. fitoterapia.net
| Compound | Target Fungus | Reported Activity |
|---|---|---|
| This compound Epoxide | Colletotrichum fragariae | Potent fungicidal activity usda.govresearchgate.net |
| Colletotrichum gloeosporioides | Potent fungicidal activity, higher than captan and benomyl dovepress.comusda.govresearchgate.net | |
| Colletotrichum acutatum | Potent fungicidal activity usda.govresearchgate.net | |
| Botrytis cinerea | Potent fungicidal activity usda.govresearchgate.net | |
| Fusarium oxysporum | Potent fungicidal activity usda.govresearchgate.net | |
| Acridone Epoxide | Colletotrichum oxysporum | Strong activity, higher than carbendazim and benomyl dovepress.com |
| This compound (in extract) | Cladosporium cucumerinum | Marked activity fitoterapia.net |
Antibacterial Effects
This compound and its analogs, as part of the broader acridone class of compounds, are recognized for their antibacterial properties. ijsrr.orgontosight.aiacademicjournals.org These compounds are found in plants like Ruta graveolens, which has a history of use in traditional medicine for treating various ailments, including those of a microbial nature. researchgate.netresearchgate.netinternationalscholarsjournals.org
The antibacterial activity of extracts from Ruta graveolens, which contain this compound among other active constituents, has been evaluated against several pathogenic bacteria. researchgate.netnih.gov For instance, ethanolic extracts of R. graveolens have shown efficacy against fish-pathogenic bacteria such as Lactococcus garvieae and Aeromonas hydrophila. researchgate.net The active compounds within these extracts, including alkaloids like this compound, contribute to the observed antibacterial effects. nih.gov
The chemical structure of acridone derivatives, including this compound, plays a crucial role in their biological activity. ijsrr.org The planar geometry of the acridone scaffold is considered important for its interaction with bacterial targets. ijsrr.org Research into the diverse pharmacological activities of Ruta graveolens consistently highlights its antibacterial potential, which is attributed to its complex phytochemical profile that includes acridone alkaloids. internationalscholarsjournals.orgdovepress.com
Algicidal Effects
Selective Activity against Blue-Green Algae (Oscillatoria perornata)
Research has identified this compound epoxide, a derivative of this compound isolated from the roots of Ruta graveolens, as a potent and selective algicide against the blue-green alga Oscillatoria perornata. usda.govnih.govresearchgate.net This particular alga is a significant issue in commercial catfish ponds as it produces 2-methylisoborneol (B1147454) (MIB), a compound that accumulates in the fish and imparts an undesirable "musty" off-flavor, rendering them unmarketable. usda.gov
Bioassay-guided fractionation of R. graveolens root extracts led to the identification of this compound epoxide as the active compound responsible for the observed algicidal activity. usda.govnih.govresearchgate.net A key finding is the selectivity of its action. This compound epoxide has a pronounced effect on O. perornata while showing relatively little impact on the green alga Selenastrum capricornutum, which is a beneficial type of phytoplankton commonly found in fish production ponds. usda.govnih.govresearchgate.net
In the same extracts, another analog, gravacridondiol, was also present but exhibited significantly less activity against O. perornata compared to this compound epoxide. usda.govnih.govresearchgate.net This highlights the structural importance of the epoxide moiety for the potent and selective algicidal effects. While this compound epoxide's potential as a selective algicide is clear, its reported mutagenic properties are a significant consideration for its practical application in aquaculture. usda.govnih.govresearchgate.net
| Compound | Activity against O. perornata | Reference |
|---|---|---|
| This compound Epoxide | Potent and selective | usda.govnih.govresearchgate.net |
| Gravacridondiol | Significantly less active | usda.govnih.govresearchgate.net |
Anti-inflammatory Properties
This compound and its related acridone alkaloids, found in plants such as Ruta graveolens, are associated with anti-inflammatory effects. ijsrr.orgontosight.aiacademicjournals.org Ruta graveolens has a long history in traditional medicine for treating conditions often linked to inflammation, such as rheumatism and dermatitis. researchgate.netinternationalscholarsjournals.orgjptcp.com
Other Reported Biological Activities
Antioxidant Activity
While research often evaluates the antioxidant capacity of the entire plant extract, the individual compounds within the extract, such as this compound, are understood to play a role in this activity. researchgate.net The essential oil of Ruta graveolens, for example, has demonstrated moderate antioxidant properties in various assays. mdpi.com The complex mixture of compounds in Ruta graveolens, which includes acridone alkaloids, collectively contributes to its ability to scavenge free radicals and inhibit oxidative processes. nih.govresearchgate.net
Antidiabetic Potential
The potential antidiabetic activity of this compound is primarily inferred from studies on extracts of Ruta graveolens (common rue), a plant in which this compound is a known phytochemical constituent. mjaabu.cominternationalscholarsjournals.orgacademicjournals.orgjetir.org Various reviews and research articles mention that extracts from Ruta graveolens have demonstrated antidiabetic or antihyperglycemic activities. mjaabu.comresearchgate.netresearchgate.net These properties are often attributed to the complex mixture of bioactive compounds present in the plant, which includes alkaloids, flavonoids, and coumarins. mjaabu.comresearchgate.net
Specifically, acridone alkaloids, including this compound, this compound epoxide, and gravacridondiol, have been isolated from the root of the plant. mjaabu.com While the plant as a whole is associated with a range of pharmacological effects including antidiabetic action, there is a lack of research focusing specifically on the direct effects of isolated this compound or its synthetic analogs on diabetes mellitus. mjaabu.cominternationalscholarsjournals.org One review noted a study where it was concluded that Ruta graveolens did not possess a substantiated anti-diabetic effect, yet also mentioned that the plant's components, like Rutin (B1680289), have qualities that can lower blood sugar levels. mjaabu.com The precise contribution of this compound to the observed antihyperglycemic effects of the plant extracts remains an area for further investigation.
Antipyretic Effects
The antipyretic, or fever-reducing, properties associated with this compound are derived from investigations into the pharmacological effects of Ruta graveolens extracts, where this compound is a known component. researchgate.net Traditional use of the plant for treating fevers has been noted in various medical systems. nih.gov
Scientific validation for this traditional use comes from animal studies. Research on the leaf methanol (B129727) extract of Ruta graveolens demonstrated significant antipyretic activity in rats with E. coli-induced pyrexia (fever). nih.gov The study indicated that the extract was able to significantly reduce rectal temperature over a 5-hour period, justifying the plant's use in traditional medicine for managing fever. researchgate.netnih.gov While these findings are promising, they are based on the effects of a crude plant extract. The specific role and efficacy of the isolated this compound compound in mediating this antipyretic response have not been explicitly detailed in the available literature.
Table 1: Antipyretic Activity of Ruta graveolens Leaf Methanol Extract in Rats Data sourced from a study on E. coli-induced pyrexia. nih.gov
| Test Substance | Observation | Result |
|---|---|---|
| Ruta graveolens Leaf Methanol Extract | Effect on E. coli-induced pyrexia | Significantly reduced pyrexia over the 5-hour testing period. |
Analgesic Properties
This compound is considered a contributor to the analgesic (pain-relieving) properties of Ruta graveolens. mjaabu.comjptcp.com The plant has a long history of use in traditional medicine for alleviating pain. academicjournals.orgjetir.orgjptcp.com This traditional application is supported by modern pharmacological studies on its extracts. nih.govjptcp.com Acridone alkaloids, which are isolated from the plant's root, are among the diverse compounds believed to be responsible for these effects. jptcp.com
A key study investigating the leaf methanol extract of Ruta graveolens provided evidence for its antinociceptive (pain-blocking) activity. nih.gov In the acetic acid-induced writhing test in mice, a standard method for screening analgesic drugs, the extract significantly reduced the number of writhes by 54% at a specific dose. nih.gov In the hot-plate test, another model for pain, the extract also significantly delayed the reaction time of mice to the thermal stimulus. nih.gov These results confirm the analgesic potential of the plant extract, though the direct analgesic efficacy of purified this compound has not been isolated in these studies.
Table 2: Analgesic Activity of Ruta graveolens Leaf Methanol Extract in Mice Data sourced from antinociceptive studies. nih.gov
| Test Model | Test Substance | Key Finding |
|---|---|---|
| Acetic Acid Writhing Test | Ruta graveolens Leaf Methanol Extract | Produced a 54% reduction in the number of writhes. |
| Hot-Plate Test | Ruta graveolens Leaf Methanol Extract | Significantly delayed reaction time to thermal stimulation. |
Immunomodulatory Effects
The immunomodulatory potential of this compound and its related acridone alkaloids is an emerging area of interest. Direct and extensive research on the immunomodulatory effects of this compound itself is limited; however, several lines of evidence suggest potential activity. One review on Ruta graveolens, which contains this compound, highlighted that further studies on its immunomodulatory effects are warranted. nih.govresearchgate.net
A bio-prospecting study using GC-MS analysis on in-vitro cultures of Ruta graveolens identified the presence of numerous metabolites, including the acridone alkaloid this compound, that are associated with a wide spectrum of bioactivities, including potential immunomodulatory effects. globalsciencebooks.info Furthermore, research on synthetic analogs provides insight into the potential of the core acridone structure. Specifically, Acridone-N-acetic acid, a synthetic acridone derivative, is recognized as an effective inducer of endogenous interferon, placing it in a class of antiviral and immunomodulatory drugs. aimspress.com This suggests that the acridone chemical scaffold, which is the basis of this compound, is capable of interacting with the immune system. However, more focused research is required to fully characterize the specific immunomodulatory activities of this compound.
Structure Activity Relationships Sar and Derivatization Studies
Elucidation of Active Moieties
Research into rutacridone and its analogs has pinpointed key structural components that are crucial for its biological activities. The acridone (B373769) core, a tricyclic aromatic system, is a fundamental scaffold for many biologically active compounds and can intercalate with DNA, a property that may contribute to its genotoxicity. frontiersin.org The presence and nature of substituents on this core significantly modulate the compound's effects.
Bioassay-guided fractionation of extracts from Ruta graveolens has revealed that acridone alkaloids, specifically this compound epoxide and hydroxythis compound epoxide, are among the most active constituents against both bacteria and fungi. thieme-connect.dewjpps.com The epoxide moiety, in particular, is a critical feature for potent biological activity. ontosight.ai This has been demonstrated in studies comparing this compound epoxide to its analogs. nih.govusda.gov
Comparison of this compound and this compound Epoxide Activities
Significant differences in biological activity are observed between this compound and its metabolite, this compound epoxide. This compound itself requires metabolic activation to exert its mutagenic effects. oup.com In contrast, this compound epoxide is a direct-acting mutagen in various Salmonella typhimurium strains. oup.com The addition of rat liver preparations, which contain metabolic enzymes, actually decreases the mutagenicity of this compound epoxide, suggesting it is the ultimate mutagenic form. oup.com
This compound epoxide has also demonstrated potent and selective algicidal activity against the blue-green alga Oscillatoria perornata. nih.govusda.govresearchgate.net Furthermore, it exhibits significantly higher antifungal activity against several agriculturally important pathogenic fungi than commercial fungicides like captan (B1668291) and benomyl (B1667996). nih.govusda.govresearchgate.net In contrast, gravacridondiol, the diol analog of this compound epoxide, shows markedly reduced activity against O. perornata. nih.govusda.govresearchgate.net This highlights the critical role of the epoxide ring in the biological activity of these compounds.
Table 1: Comparison of Biological Activities
| Compound | Activity | Key Findings |
|---|---|---|
| This compound | Mutagenic (requires metabolic activation) | Metabolized by liver enzymes to the more active this compound epoxide. oup.com |
| This compound Epoxide | Direct-acting mutagen, Potent algicidal and antifungal agent | More potent than this compound and commercial fungicides in some assays. nih.govusda.govoup.comresearchgate.net |
| Gravacridondiol | Weakly active | Significantly less algicidal activity compared to this compound epoxide. nih.govusda.govresearchgate.net |
Stereochemical Influences on Biological Activity
The spatial arrangement of atoms within a molecule, or its stereochemistry, can have a profound impact on its biological activity. biomedgrid.com This is because biological targets such as enzymes and receptors are themselves chiral, leading to specific interactions with only one enantiomer of a chiral drug. biomedgrid.com
The absolute stereochemistry of this compound and this compound epoxide has been determined through methods such as circular dichroism (CD) and nuclear magnetic resonance (NMR) analysis. nih.govusda.govresearchgate.net The natural form of this compound has been identified as having the 2'(R) configuration. nih.govusda.govresearchgate.net For this compound epoxide, the absolute stereochemistry has been established as 2'(R), 3'(R). nih.govusda.govresearchgate.net This specific three-dimensional arrangement is likely crucial for its potent biological activities, as it dictates how the molecule fits into and interacts with its biological targets.
Synthesis and Evaluation of this compound Analogs
To further explore the structure-activity relationships and to develop new compounds with improved properties, various analogs of this compound have been synthesized and evaluated.
In an effort to understand the key structural features responsible for the high biocidal activity of this compound epoxide and to potentially develop less toxic alternatives, researchers have synthesized analogs containing the (2-methyloxiranyl)-dihydrobenzofuran moiety with an epoxide. nih.govusda.govresearchgate.net However, none of the synthesized analogs exhibited activities comparable to that of this compound epoxide. nih.govusda.govresearchgate.net This suggests that the entire molecular structure of this compound epoxide is finely tuned for its biological function, and even minor alterations can lead to a significant loss of activity.
The modification of the this compound scaffold has been a strategy to modulate its efficacy and mutagenicity. Studies have shown that the acridine (B1665455) core is a known mutagenic scaffold. plos.org The mutagenic potential of this compound is linked to its metabolic conversion to the epoxide form. oup.com Therefore, structural modifications that prevent this epoxidation or alter the electronic properties of the acridine ring could potentially reduce mutagenicity.
Research on other acridone derivatives has provided some general principles for SAR. For instance, the position of substituents on the acridone ring can influence activity. ijsrr.org While specific studies on a wide range of this compound analogs are limited, the principle that structural modifications can significantly impact both the desired efficacy and the unwanted mutagenicity holds true. plos.orgnih.gov The goal of such derivatization studies is to dissociate the therapeutic effects from the toxic ones, a key challenge in the development of acridone-based agents.
Toxicological Considerations and Mutagenicity Studies
Mutagenicity of Rutacridone and this compound Epoxide
The toxicological profiles of this compound and its derivative, this compound epoxide, have been primarily characterized by their mutagenic properties in bacterial assay systems. nih.gov Extensive research has revealed distinct differences in their mechanisms of action, with one acting as a direct mutagen and the other requiring metabolic processing to exert its mutagenic effects.
This compound epoxide has been identified as a potent, direct-acting mutagen. nih.govusda.gov Studies using the Salmonella/microsome assay demonstrated that this compound epoxide induces mutations in several strains of Salmonella typhimurium, including TA98, TA100, and TA1538, without the need for an external metabolic activation system. nih.govresearchgate.netoup.com The compound was particularly effective in inducing frameshift mutations, as indicated by its strong response in strain TA98. oup.comresearchgate.net However, neither this compound nor its epoxide had any mutagenic effect on the tester strain TA1978. nih.govresearchgate.netresearchgate.net The direct mutagenicity of this compound epoxide is a critical toxicological characteristic. researchgate.net
In stark contrast to its epoxide, this compound is not mutagenic on its own. nih.gov It is considered a promutagen, meaning it requires metabolic conversion into a reactive, mutagenic form to exert its effects. doc-developpement-durable.orgnih.gov This metabolic activation is essential for its mutagenicity in Salmonella typhimurium strain TA98. chemfaces.com Evidence strongly indicates that this compound is metabolized by liver enzymes into this compound epoxide, which is the ultimate mutagenic compound responsible for the observed genetic damage. nih.govoup.comresearchgate.net
The biotransformation of this compound and this compound epoxide is significantly influenced by liver enzymes. nih.gov The standard S9 mix, a supernatant fraction of a rat liver homogenate, as well as separate microsomal and cytosolic preparations, have been used to investigate the activation and deactivation pathways. researchgate.netresearchgate.net
Activation of this compound: The microsomal fraction of rat liver enzymes, which contains the cytochrome P450 enzyme system, is responsible for metabolizing this compound into its mutagenic epoxide form. nih.govresearchgate.net The requirement of this metabolic step is a hallmark of this compound's mutagenic activity. nih.govchemfaces.com
Deactivation of this compound Epoxide: Conversely, when this compound epoxide is incubated with S9 mix or other rat liver preparations, its mutagenic activity is markedly decreased. nih.govoup.comresearchgate.net This indicates that liver enzymes, likely present in both the microsomal and cytosolic fractions, can detoxify or deactivate the reactive epoxide, converting it into less harmful metabolites like gravacridondiol. nih.govresearchgate.net
The dual role of these enzyme preparations highlights a complex interplay of metabolic activation and detoxification.
Table 1: Effect of Rat Liver Preparations on the Mutagenicity of this compound and this compound Epoxide
| Compound | Test System | Result | Implication |
|---|---|---|---|
| This compound | S. typhimurium without liver enzymes | Not Mutagenic | This compound is a promutagen. |
| This compound | S. typhimurium with S9 mix / microsomal fraction | Mutagenic | Activated by liver enzymes to a mutagen. nih.govchemfaces.com |
| This compound Epoxide | S. typhimurium without liver enzymes | Highly Mutagenic | It is a direct-acting mutagen. nih.govoup.com |
| This compound Epoxide | S. typhimurium with S9 mix / liver preparations | Decreased Mutagenicity | Deactivated/detoxified by liver enzymes. nih.govresearchgate.net |
The metabolic pathways involved in this compound's mutagenicity can be influenced by enzyme inhibitors. nih.govoup.com Furocoumarins, another class of compounds found in Ruta graveolens, have been shown to inhibit the mutagenicity induced by this compound in a dose-dependent manner. researchgate.netnih.gov Studies have demonstrated that furocoumarins like imperatorin (B1671801) effectively reduce the mutagenic potential of this compound. chemfaces.com This inhibitory effect is primarily attributed to the inactivation of the cytochrome P450 enzyme complex, which in turn prevents the metabolic activation of the promutagen this compound into its ultimate mutagenic epoxide form. researchgate.netnih.govchemfaces.com
Beyond the inhibition of metabolic enzymes, another potential mechanism for the reduced mutagenicity of compounds in the presence of furocoumarins has been suggested. nih.gov While the primary inhibitory action of furocoumarins on this compound's mutagenicity is the prevention of its activation, there is some evidence for a secondary mechanism. chemfaces.com Research on dictamnine, a structurally related promutagen, suggests that the reduction in its mutagenicity by furocoumarins might, to a small extent, be caused by competition for the same binding sites on the DNA molecule. nih.gov This suggests a possible, though less prominent, competitive interaction at the level of DNA binding.
Influence of Enzyme Inhibitors on Mutagenicity
Preclusion from Agrochemical Use due to Mutagenicity
Despite demonstrating potent biological activities, the inherent mutagenicity of this compound epoxide has prevented its development for practical applications in agriculture. nih.govresearchgate.net Research has shown that this compound epoxide possesses significant algicidal activity against the blue-green alga Oscillatoria perornata and is more effective than commercial fungicides like captan (B1668291) and benomyl (B1667996) against several agriculturally important pathogenic fungi. usda.govresearchgate.net However, its established status as a direct-acting mutagen is a major toxicological concern that precludes its use as an agrochemical agent. nih.govusda.govresearchgate.net
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| Alanine |
| Arborinine (B190305) |
| Benomyl |
| Captan |
| Carbamyl phosphate (B84403) |
| Citrate |
| Dictamnine |
| Furocoumarins |
| γ-fagarine |
| Glycine |
| Gravacridondiol |
| Imperatorin |
| Isogravacridonchlorine |
| This compound |
| This compound epoxide |
Broader Toxicological Assessments in Ruta graveolens Extracts
The toxicological evaluation of Ruta graveolens extracts provides a wider context for understanding the potential effects of its constituent compounds, including this compound. Research has primarily focused on in vitro cytotoxicity, with significant gaps remaining in comprehensive in vivo studies.
Extracts from Ruta graveolens have demonstrated significant cytotoxic (cell-killing) effects against a variety of human cancer cell lines in laboratory settings. These studies are crucial for identifying potential anti-cancer properties and understanding the mechanisms of toxicity.
An ethanolic extract of the aerial parts of R. graveolens showed high cytotoxic activity against several human tumor cell lines. nih.gov The half-maximal inhibitory concentration (IC50), a measure of a substance's potency in inhibiting a specific biological or biochemical function, was determined for various cell lines. The extract was particularly effective against Burkitt's lymphoma cell lines (RAJI and RAMOS) and a prostate adenocarcinoma cell line (LNCap-FGC-10). nih.gov Notably, the cytotoxic effect on normal human peripheral blood mononuclear cells (PBMC) was significantly lower, with an IC50 of 104 µg/mL, suggesting a degree of selectivity for cancer cells over normal cells. nih.gov
Similarly, a methanolic extract of R. graveolens was tested on colon, breast, and prostate cancer cells, showing a dose-dependent reduction in cell viability. iiarjournals.org The IC50 values varied depending on the cell line, with prostate cancer cells (PC3) being the most sensitive. iiarjournals.org This study also noted that at concentrations up to 150 µg/mL, the extract did not show significant cytotoxicity towards normal human dermal fibroblasts, further supporting the potential for selective action against cancerous cells. iiarjournals.orgnih.gov
Other studies have corroborated these findings. An ethyl acetate (B1210297) extract of R. graveolens demonstrated potent growth inhibition of non-small cell lung cancer (NSCLC) cells positive for the EGFR_T790M mutation. frontiersin.orgfrontiersin.org Aqueous extracts have been shown to induce cell death in glioblastoma cells. dovepress.com
| Extract Type | Cell Line | Cell Type | IC50 Value (µg/mL) | Source |
|---|---|---|---|---|
| 70% Ethanol | RAJI | Burkitt's Lymphoma | 24.3 | nih.govdovepress.com |
| 70% Ethanol | RAMOS | Burkitt's Lymphoma | 35.2 | nih.govdovepress.com |
| 70% Ethanol | LNCap-FGC-10 | Prostate Adenocarcinoma | 27.6 | nih.govdovepress.com |
| 70% Ethanol | Mehr-80 | Large Cell Lung Carcinoma | 46.2 | nih.govdovepress.com |
| 70% Ethanol | PBMC | Normal Blood Cells | 104 | nih.gov |
| 80% Methanolic | PC3 | Prostate Cancer | ~75 | iiarjournals.org |
| 80% Methanolic | MCF7 | Breast Cancer | ~150 | iiarjournals.orgdovepress.com |
| 80% Methanolic | HCT116 | Colon Cancer | ~200 | iiarjournals.org |
| 80% Methanolic | DU-145 | Prostate Cancer | ~300 | iiarjournals.org |
Despite the extensive in vitro data, there are significant limitations and gaps in the in vivo toxicological research of Ruta graveolens and its constituents. nih.gov A comprehensive toxicological profile, including the establishment of a No-Observed-Effect Level (NOEL) or an Acceptable Daily Intake (ADI), has not been possible based on the available information. biomedres.us
Key limitations identified in the scientific literature include:
Insufficient Data: There is a general insufficiency in the toxicity assessment of the individual constituents of R. graveolens. dovepress.comnih.gov While some studies describe effects like phototoxicity and toxicity in pregnant women, research on the effects on vital organs is scarce. dovepress.comresearchgate.net
Lack of Repeated Dose Studies: Information on the effects of repeated or long-term exposure to R. graveolens extracts or its isolated compounds is largely unavailable. biomedres.us This is a critical gap, as chronic exposure is more relevant to human use of herbal products.
Absence of Carcinogenicity Studies: Formal studies to determine the carcinogenic potential of R. graveolens extracts have not been conducted. biomedres.us
Methodological Weaknesses: Some existing studies, both in vitro and in vivo, are limited by methodological issues, such as the lack of a positive control group, which can compromise the quality and interpretation of the results. dovepress.com
Focus on Efficacy over Safety: Much of the in vivo research has focused on demonstrating the pharmacological effects (e.g., anti-inflammatory, neuroprotective) rather than conducting comprehensive toxicological evaluations. researchgate.netnih.gov
These limitations highlight the need for further rigorous in vivo animal studies to fully evaluate the toxicological profile of Ruta graveolens extracts and by extension, its active components like this compound, before their safety can be properly established. dovepress.comresearchgate.net
Analytical and Research Methodologies in Rutacridone Studies
Spectroscopic Characterization (NMR, CD)
Spectroscopic methods are fundamental to the structural elucidation of natural products like rutacridone. Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) have been pivotal in defining the chemical structure and stereochemistry of these alkaloids.
Nuclear Magnetic Resonance (NMR): Both ¹H-NMR and ¹³C-NMR spectroscopy have been extensively used to identify this compound and its derivatives, such as this compound-epoxide, isolated from roots and callus tissue cultures of Ruta graveolens. researchgate.net The analysis of NMR data allows for the precise assignment of protons and carbons within the molecule, confirming the acridone (B373769) skeleton and the nature and position of its substituents. For instance, the absolute stereochemistry of this compound was determined to be 2'(R) through a combination of CD and NMR analysis. nih.govusda.gov Carbon-13 NMR data has been particularly crucial in biosynthetic studies, helping to trace the incorporation of labeled precursors into the this compound structure. rsc.orgdntb.gov.uanih.gov
Circular Dichroism (CD): CD spectroscopy is a powerful tool for determining the absolute configuration of chiral molecules. In the study of this compound and its derivatives, CD analysis was instrumental in establishing the stereochemistry. For example, the absolute stereochemistry of this compound epoxide was determined to be 2'(R), 3'(R) using CD and NMR analysis. nih.govusda.gov
Chromatographic Techniques (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purification of this compound from complex plant extracts and cell cultures. mdpi.com
Methodology and Applications:
Reversed-Phase HPLC: A common approach involves using a reversed-phase C18 column. researchgate.netnih.gov
Mobile Phase: Gradient elution with solvents like methanol (B129727) and water is frequently employed. researchgate.netnotulaebotanicae.ro For instance, a gradient of methanol in water has been successfully used. researchgate.net In some methods, the pH of the mobile phase is adjusted, for example, with phosphoric acid. nih.gov
Detection: UV detection is standard, with specific wavelengths chosen based on the absorbance maxima of the compounds. For example, detection at 254 nm and 330 nm has been reported for the quantification of related compounds. mdpi.com Fluorescence detection can also be used for enhanced sensitivity, with excitation and emission wavelengths set appropriately (e.g., 395 nm and 435 nm for 9(10H)-acridone). researchgate.net
Quantification: HPLC allows for the accurate quantification of this compound in various samples. The method's reliability is established through validation parameters such as linearity, precision, and accuracy. nih.govrjptonline.org
Researchers have utilized HPLC to analyze the accumulation of this compound in different parts of the plant and in genetically transformed root cultures. researchgate.netchemfaces.comnih.gov For example, HPLC combined with ¹H-NMR spectroscopy has been used to investigate the specific distribution of acridone alkaloids in various root segments of Ruta graveolens. researchgate.netchemfaces.comnih.gov
| Parameter | Example Condition 1 | Example Condition 2 |
| Column | Reversed-phase C18 | Reversed-phase C18 |
| Mobile Phase | Methanol-water gradient | Acetonitrile and 0.1% v/v glacial acetic acid |
| Detection | Fluorescence (Ex: 395 nm, Em: 435 nm) | UV at 259 nm |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Application | Determination of 9(10H)-acridone | Simultaneous estimation of rutin (B1680289) and quercetin |
Bioassay-Guided Fractionation
Bioassay-guided fractionation is a systematic process used to isolate bioactive compounds from natural sources. numberanalytics.comresearchgate.net This methodology involves separating a crude extract into various fractions and testing each fraction for a specific biological activity. The active fractions are then subjected to further separation until a pure, active compound is isolated.
In the context of this compound research, bioassay-guided fractionation of an ethyl acetate (B1210297) extract of Ruta graveolens roots led to the isolation of this compound epoxide. nih.govusda.gov This compound demonstrated potent and selective algicidal activity against the blue-green alga Oscillatoria perornata. nih.govusda.gov The same process also led to the isolation of gravacridondiol, which showed significantly less algicidal activity. nih.govusda.gov This approach has also been instrumental in identifying compounds with antifungal properties from Ruta graveolens. nih.govusda.gov
Cell Culture and Suspension Culture Techniques
Cell and suspension cultures of Ruta graveolens have proven to be invaluable systems for studying the biosynthesis and production of this compound and related alkaloids. researchgate.net These in vitro cultures offer a controlled environment for biochemical and physiological studies, overcoming limitations associated with working with whole plants. researchgate.net
Ruta graveolens tissue cultures, particularly strain R-19, are known to accumulate this compound as the main alkaloid. medchemexpress.comnih.govmedchemexpress.com Callus and suspension cultures have been extensively used to investigate the biosynthetic pathway of this alkaloid. nih.gov Studies have shown that the production of acridone alkaloids can be influenced by culture conditions, such as light and the application of elicitors. researchgate.netnih.gov For example, while flavonoid synthesis is induced by light, the production of alkaloids can be enhanced in dark-cultured cells by treatment with fungal elicitors. researchgate.net Elicitation with yeast cells or their cell wall fractions can increase the accumulation of this compound epoxide and hydroxythis compound epoxide by up to 100-fold within 72 hours. nih.gov
Genetically transformed root cultures (hairy roots) of Ruta graveolens have also been established and used to study the distribution and accumulation of acridone alkaloids, with this compound being a major component. researchgate.netchemfaces.comnih.gov
Isotopic Labeling Experiments (e.g., [¹³C]Acetate, [¹⁴C]L-Methionine, [¹⁴C]N-Methylanthranilic Acid)
Isotopic labeling is a powerful technique to elucidate biosynthetic pathways by tracing the incorporation of labeled precursors into the final product. biorxiv.orgnih.gov This methodology has been crucial in unraveling the formation of the this compound skeleton. nih.gov
Early biosynthetic studies on this compound in Ruta graveolens tissue cultures utilized various labeled compounds:
[¹³C]Acetate: Carbon-13 labeling experiments demonstrated that ring C of the this compound molecule is derived from acetate, likely via a polyketide intermediate. rsc.orgnih.gov This finding supports the involvement of a polyketide synthase in the biosynthetic pathway.
Anthranilic Acid: Anthranilic acid was shown to be a specific precursor, being incorporated into ring A of this compound. nih.gov
N-Methylanthranilic Acid: The pathway involves the N-methylation of anthranilic acid as a key step. thieme-connect.com
S-adenosyl-L-['¹⁴C]-methionine: This labeled compound was used to demonstrate the S-adenosyl-L-methionine-dependent methylation of 1,3-dihydroxy-N-methylacridone, a step leading to the formation of simple acridones. thieme-connect.com
These experiments have provided strong evidence that an aminobenzophenone derivative is a probable intermediate in the biosynthetic pathway of this compound. rsc.org
Enzyme Assays
Enzyme assays are essential for identifying and characterizing the specific enzymes involved in a biosynthetic pathway. thermofisher.comyoutube.com In the context of this compound biosynthesis, enzyme assays have been used to detect and characterize key enzymatic activities in crude extracts and partially purified fractions from Ruta graveolens cell cultures.
One of the first committed steps in this compound biosynthesis is the methylation of anthranilic acid. An S-adenosyl-L-methionine (SAM) dependent anthranilate N-methyltransferase (ANMT) activity was identified in extracts of Ruta graveolens cells. uni-marburg.de This enzyme catalyzes the formation of N-methylanthraniloyl-CoA, a key precursor.
Another crucial enzyme is acridone synthase (ACS), which catalyzes the condensation of N-methylanthraniloyl-CoA with malonyl-CoA to yield 1,3-dihydroxy-N-methylacridone, the core acridone structure. researchgate.netnih.gov Enzyme assays for ACS involve incubating the enzyme with its substrates and analyzing the formation of the product, often using techniques like TLC and HPLC. nih.gov Kinetic parameters such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) have been determined for these enzymes, providing insights into their efficiency and substrate specificity. nih.gov
Conclusion and Future Directions in Rutacridone Research
Remaining Gaps in Biosynthetic Pathway Elucidation
The biosynthesis of rutacridone has been mapped in broad strokes, but critical details regarding the enzymatic machinery remain unresolved. It is established that the pathway begins with anthranilic acid, which forms ring A of the acridone (B373769) core. Current time information in Bangalore, IN. Acetate (B1210297) is also involved in the formation of the acridone nucleus via a polyketide pathway. researchgate.net Further studies identified 1,3-dihydroxy-N-methylacridone as a key intermediate, which undergoes prenylation and subsequent cyclization to form the characteristic isopropyldihydrofuran moiety of this compound. nih.gov The N-methyl group is known to be provided by L-methionine, with N-methylanthranilic acid serving as an excellent precursor. wjpmr.comnih.gov
Despite this knowledge, significant gaps persist in the complete elucidation of the pathway:
Enzyme Identification and Characterization: The specific enzymes that catalyze the final, crucial steps have not been fully isolated and characterized. Microsomal preparations from Ruta graveolens cell cultures have been shown to convert 1,3-dihydroxy-N-methylacridone into this compound in the presence of a prenyl donor like isopentenylpyrophosphate (IPP) or dimethylallylpyrophosphate (DMAPP). nih.gov However, the specific prenyltransferase responsible for attaching the isoprenoid unit to the acridone core has not been purified and genetically identified.
Cyclization Mechanism: The formation of the dihydrofuran ring is dependent on NADPH and molecular oxygen, strongly suggesting the involvement of a cytochrome P450-dependent monooxygenase. nih.gov When NADPH is omitted from cell-free extracts, an intermediate, proposed to be glycocitrine-II, accumulates. nih.gov Identifying and characterizing this specific P450 enzyme is a critical next step. This mirrors challenges in other related pathways, such as coumarin (B35378) biosynthesis, where many P450-dependent steps are still not fully understood. ncsu.edufrontiersin.org
Regulatory Control: The mechanisms that regulate the expression and activity of these biosynthetic enzymes are largely unknown. Understanding how factors like elicitors, developmental stage, and environmental stress control the production of this compound could have significant biotechnological applications for enhancing its yield in cell cultures.
Elucidating these remaining steps will provide a complete picture of how this complex alkaloid is synthesized in nature and could enable metabolic engineering approaches for its production.
Potential for Novel Therapeutic Agent Development (Pharmacophores)
A pharmacophore is an abstract concept describing the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target and to trigger or block its biological response. dovepress.com The acridone nucleus, the tricyclic core of this compound, is considered a "privileged structure" or a promising pharmacophore in medicinal chemistry due to its ability to interact with various biological targets, including DNA and key enzymes. researchgate.netresearchgate.net
The this compound structure itself possesses features that make it an interesting starting point for drug design:
DNA Intercalation: The planar, polyaromatic acridine (B1665455) ring system is a classic feature of molecules that can intercalate between DNA base pairs, a mechanism of action for many anticancer drugs. researchgate.net
Enzyme Inhibition: Acridone alkaloids have been shown to target enzymes crucial for cancer cell proliferation, such as topoisomerases I and II and protein kinases. researchgate.net
Modulation of Drug Resistance: this compound has been specifically investigated for its ability to reverse multidrug resistance (MDR) in cancer cells. nih.gov Studies have shown it can increase the accumulation of rhodamine-123, a substrate for P-glycoprotein (P-gp), indicating it may inhibit this key efflux pump that removes chemotherapeutic drugs from cancer cells. nih.gov
The acridone scaffold of this compound serves as a valuable template for developing new therapeutic agents. By using this core structure as a pharmacophore, medicinal chemists can design and synthesize novel compounds with potentially enhanced activity against targets implicated in cancer and other diseases. researchgate.netnih.govnih.govd-nb.info
Strategies for Developing Analogs with Improved Efficacy and Reduced Toxicity
While natural products like this compound offer promising biological activities, they often require structural modification to enhance their therapeutic properties and minimize undesirable side effects. A key concern for some this compound derivatives is toxicity; for instance, this compound epoxide is reported to be a direct-acting mutagen, which would preclude its use as an agrochemical or therapeutic agent. researchgate.net
Future research will focus on the rational design and synthesis of this compound analogs. This involves systematically modifying the parent structure to improve the therapeutic index. Key strategies include:
Structure-Activity Relationship (SAR) Studies: This involves synthesizing a series of analogs where specific parts of the this compound molecule are altered. For example, modifications could be made to the dihydrofuran ring, the substituents on the aromatic rings, or the N-methyl group. These analogs are then tested to determine how each structural change affects efficacy (e.g., anticancer activity) and toxicity/mutagenicity.
Reducing Mutagenicity: A primary goal is to design analogs that retain the desired biological activity of compounds like this compound epoxide but lack its mutagenic properties. One study synthesized analogs containing the (2-methyloxiranyl)-dihydrobenzofuran moiety to explore this, although the specific analogs created did not show comparable activity to the parent compound. researchgate.net This highlights the challenge and iterative nature of analog development.
Improving Physicochemical Properties: Modifications can also be aimed at improving properties like solubility and bioavailability, which are often suboptimal in natural products. This is a common strategy in drug development, as seen with analogs of other alkaloids like rutaecarpine (B1680285) and tramadol. nih.govredalyc.org
Introducing New Pharmacophores: Analogs can be created by attaching other biologically active groups to the this compound scaffold to create hybrid molecules with dual or enhanced mechanisms of action. mdpi.com
By employing these synthetic strategies, researchers can explore the chemical space around the this compound core to develop new drug candidates with a better balance of efficacy and safety.
Integration of Traditional Knowledge with Modern Pharmacological Research
The plant from which this compound is isolated, Ruta graveolens (common rue), has a long and rich history in traditional medicine systems across the globe, from Europe and the Mediterranean to Asia and Latin America. nih.govijnrd.orgacademicjournals.org It has been used to treat a vast array of conditions, including pain, inflammation, rheumatism, skin disorders, and fever. researchgate.netacademicjournals.org In traditional Chinese medicine, it is used to clear heat, detoxify, and disperse blood stasis. nih.govdovepress.com
This extensive traditional use provides a crucial foundation and guide for modern pharmacological research. The process of investigating compounds like this compound is a prime example of ethnopharmacology, where traditional knowledge points scientists toward plants with a high likelihood of containing bioactive compounds.
The integration of this knowledge can be enhanced in several ways:
Validating Traditional Claims: Modern research can test the specific compounds from R. graveolens, such as this compound and its derivatives, for the biological activities suggested by traditional uses (e.g., anti-inflammatory, analgesic). jptcp.com This helps to establish a scientific basis for the plant's historical applications.
Discovering New Leads: Traditional uses can provide clues for new therapeutic applications. The use of R. graveolens in folk medicine for various ailments provides a strong rationale for screening its constituent alkaloids, flavonoids, and coumarins for a wide range of pharmacological activities. wjpmr.comnih.gov
Bridging Methodological Gaps: There is often a disconnect between traditional herbal preparations, which involve complex mixtures of compounds, and modern pharmacology's focus on single molecules. researchgate.net Integrative pharmacology seeks to bridge this by using systems biology, network pharmacology, and other advanced methodologies to understand the multi-target effects of complex extracts and their individual components. frontiersin.orgfrontiersin.orgumons.ac.be
By systematically investigating the chemical constituents of traditionally used medicinal plants like Ruta graveolens, researchers can unlock a rich source of novel pharmacophores and lead compounds for the development of future medicines. nih.gov
Q & A
Q. How can researchers accurately identify and characterize Rutacridone in plant extracts?
Q. What are the optimal methods for isolating this compound from Ruta graveolens?
Methodological Answer: Start with solvent extraction using methanol or ethanol to maximize yield of polar alkaloids . Sequential liquid-liquid partitioning (e.g., hexane/ethyl acetate/water) removes non-polar contaminants. Column chromatography (silica gel or Sephadex LH-20) with gradient elution (e.g., chloroform:methanol) isolates this compound fractions . Final purification via preparative HPLC ensures >95% purity. Validate yields using quantitative NMR or LC-MS .
Q. What standard assays are used to evaluate this compound’s biological activity?
Methodological Answer:
- Mutagenicity : Use the Salmonella/microsome (Ames) test with TA98 and TA100 strains to assess frameshift and base-pair mutations. Include metabolic activation (S9 liver homogenate) to detect pro-mutagenic activity .
- Cytotoxicity : MTT or resazurin assays in cell lines (e.g., HeLa or HepG2) at concentrations 1–100 µM. Monitor IC50 values with dose-response curves .
Advanced Research Questions
Q. How can contradictory data on this compound’s mutagenicity be resolved?
Methodological Answer: Discrepancies in mutagenicity results (e.g., positive in TA98 vs. negative in TA100) may arise from assay conditions or compound stability. Standardize protocols:
Q. What strategies improve the synthesis of this compound epoxide derivatives?
Methodological Answer: Optimize epoxidation using green chemistry principles:
- Replace mCPBA (meta-chloroperbenzoic acid) with H2O2/urea-hydrogen peroxide in ethanol to reduce toxicity .
- Monitor reaction progress via thin-layer chromatography (TLC) and isolate intermediates (e.g., dihydroxy precursors) to minimize side products .
- Use computational modeling (DFT) to predict regioselectivity of epoxide formation .
Q. How do researchers validate this compound’s structural modifications using advanced analytical techniques?
Methodological Answer: Combine multiple techniques:
- X-ray crystallography resolves absolute configuration of chiral centers (e.g., 2-(1-chloro-2-hydroxyethyl) in gravacridonechlorine) .
- High-resolution MS/MS fragments ions to confirm substitution patterns (e.g., glucoside derivatives at m/z 519.504) .
- Circular dichroism (CD) distinguishes enantiomers in hydroxylated derivatives .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
